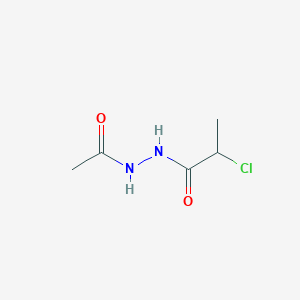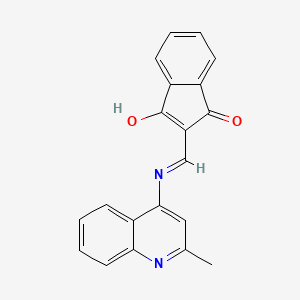
2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a quinoline moiety attached to an indane-1,3-dione scaffold through an amino methylene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-4-quinoline, which is then reacted with indane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the amino methylene linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or indane derivatives.
Substitution: The amino methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of substituted quinoline or indane products .
科学的研究の応用
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It has shown promise in biological assays, particularly in the development of fluorescent probes for imaging and sensing applications.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism by which 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione exerts its effects is primarily related to its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
類似化合物との比較
Similar Compounds
2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione: This compound itself.
This compound derivatives: Various derivatives with different substituents on the quinoline or indane moieties.
Quinoline-based compounds: Other compounds containing the quinoline scaffold, such as quinoline N-oxides and dihydroquinolines.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the quinoline and indane-1,3-dione scaffolds.
特性
IUPAC Name |
3-hydroxy-2-[(2-methylquinolin-4-yl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-12-10-18(15-8-4-5-9-17(15)22-12)21-11-16-19(23)13-6-2-3-7-14(13)20(16)24/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCZRJHUNGLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)
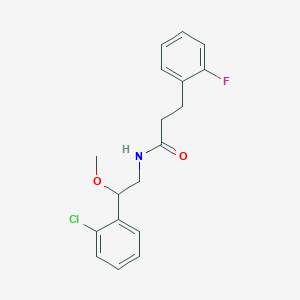
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2848859.png)
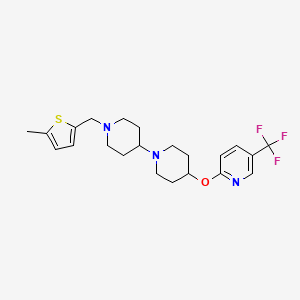
![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)
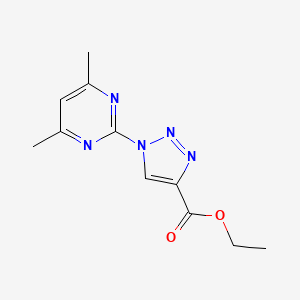

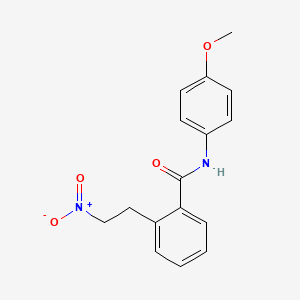
![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)
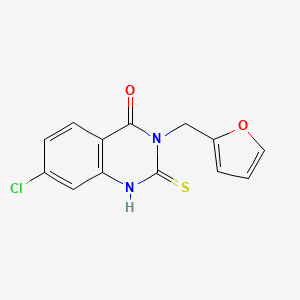
![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)
